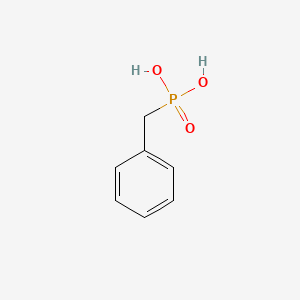

Benzylphosphonic acid

Description

Propriétés

IUPAC Name |

benzylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9O3P/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBVRMYSNSKIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064498 | |

| Record name | Phosphonic acid, (phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6881-57-8 | |

| Record name | Benzylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6881-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006881578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, (phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Benzylphosphonic Acid via the Michaelis-Arbuzov Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of benzylphosphonic acid, a key intermediate in various chemical and pharmaceutical applications.[1][2][3] The core of this synthesis is the Michaelis-Arbuzov reaction, a robust and widely used method for forming carbon-phosphorus (C-P) bonds.[1][4][5] This document details the underlying reaction mechanism, provides comprehensive experimental protocols for the synthesis of the diethyl ester intermediate and its subsequent hydrolysis, and presents quantitative data to facilitate comparison and optimization.

The Michaelis-Arbuzov Reaction: Mechanism and Application

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a phosphonate (B1237965).[1][5][6][7] In the context of benzylphosphonic acid synthesis, this typically involves the reaction of a benzyl (B1604629) halide with triethyl phosphite to form diethyl benzylphosphonate. This intermediate is then hydrolyzed to the final phosphonic acid product.

The reaction proceeds via a two-step SN2 mechanism:

-

Nucleophilic Attack: The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming a quasi-phosphonium salt intermediate.[5][6][7]

-

Dealkylation: The displaced halide anion then attacks one of the alkyl groups of the phosphonium (B103445) salt, leading to the formation of the final phosphonate ester and an alkyl halide byproduct.[5][6][7]

The reactivity of the benzyl halide is a critical factor, with the general trend being I > Br > Cl.[6] The presence of electron-withdrawing groups on the benzene (B151609) ring can enhance the reactivity of the benzylic carbon towards nucleophilic attack.[1]

References

An In-depth Technical Guide to the Michaelis-Becker Synthesis of Benzylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Michaelis-Becker synthesis of benzylphosphonic acid, a compound of significant interest in medicinal chemistry and drug development due to its role as a protein tyrosine phosphatase (PTP) inhibitor.[1][2] This document outlines the reaction mechanism, detailed experimental protocols for the synthesis of the key intermediate, diethyl benzylphosphonate, and its subsequent hydrolysis to the final product. Furthermore, it presents quantitative data to inform experimental design and a visualization of a relevant signaling pathway to contextualize the compound's biological activity.

Introduction to the Michaelis-Becker Synthesis

The Michaelis-Becker reaction is a classical method for the formation of a carbon-phosphorus bond, a crucial step in the synthesis of many organophosphorus compounds.[3] The reaction involves the deprotonation of a dialkyl phosphite (B83602), such as diethyl phosphite, with a base to form a phosphonate (B1237965) anion. This anion then acts as a nucleophile, attacking an alkyl halide, in this case benzyl (B1604629) bromide, to yield a dialkyl alkylphosphonate.[4] This method is an alternative to the Michaelis-Arbuzov reaction and is particularly useful when starting from a dialkyl phosphite.[5][6]

The overall synthesis of benzylphosphonic acid via the Michaelis-Becker reaction can be conceptually divided into two key stages:

-

Formation of Diethyl Benzylphosphonate: The reaction of diethyl phosphite with benzyl bromide in the presence of a suitable base.

-

Hydrolysis of Diethyl Benzylphosphonate: The cleavage of the ethyl ester groups to yield the final benzylphosphonic acid.

Experimental Protocols

Synthesis of Diethyl Benzylphosphonate (Intermediate)

This protocol describes a representative procedure for the synthesis of diethyl benzylphosphonate.

Materials:

-

Diethyl phosphite

-

Benzyl bromide

-

Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)

-

Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent (e.g., dimethylformamide)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flushed with an inert gas (nitrogen or argon).

-

Base Addition: A suspension of sodium hydride (1.1 equivalents) in anhydrous THF is prepared in the flask under an inert atmosphere.

-

Phosphite Addition: Diethyl phosphite (1.0 equivalent) is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.

-

Benzyl Bromide Addition: Benzyl bromide (1.0 equivalent) is added dropwise to the reaction mixture at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted three times with diethyl ether.

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diethyl benzylphosphonate.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Hydrolysis of Diethyl Benzylphosphonate to Benzylphosphonic Acid

This protocol outlines the acid-catalyzed hydrolysis of the diethyl ester to the final phosphonic acid.

Materials:

-

Diethyl benzylphosphonate

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Reaction Setup: Diethyl benzylphosphonate is placed in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Acid Addition: An excess of concentrated hydrochloric acid (e.g., 6 M) is added to the flask.

-

Reaction: The mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the hydrolysis can be monitored by ³¹P NMR spectroscopy, observing the shift of the phosphonate ester signal to the phosphonic acid signal.

-

Work-up: After completion, the reaction mixture is cooled to room temperature.

-

Isolation: The water and excess HCl are removed under reduced pressure. The resulting solid can be recrystallized from a suitable solvent (e.g., water or ethanol) to yield pure benzylphosphonic acid.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of diethyl benzylphosphonate, the key intermediate in the Michaelis-Becker synthesis of benzylphosphonic acid. Yields can vary depending on the specific reaction conditions.

Table 1: Effect of Base and Solvent on the Yield of Diethyl Benzylphosphonate

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | K₂CO₃ | PEG-400 | Room Temperature | 6 | 95 | [4] |

| 2 | Cs₂CO₃ | PEG-400 | Room Temperature | 6 | 94 | [4] |

| 3 | KOH | PEG-400 | Room Temperature | 6 | 92 | [4] |

| 4 | NaH | THF | Reflux | 4-6 | ~80-90 | General Protocol |

| 5 | K₂CO₃ | DMF | Room Temperature | 6 | 85 | [7] |

| 6 | K₂CO₃ | MeCN | Room Temperature | 6 | 70 | [7] |

| 7 | K₂CO₃ | THF | Room Temperature | 6 | 65 | [7] |

| 8 | None | No Solvent | Room Temperature | 6 | 10 | [7] |

Table 2: Spectroscopic Data for Diethyl Benzylphosphonate and Benzylphosphonic Acid

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | ³¹P NMR (CDCl₃, δ ppm) | Reference |

| Diethyl Benzylphosphonate | 1.25 (t, 6H), 3.19 (d, J=22 Hz, 2H), 4.05 (m, 4H), 7.25-7.35 (m, 5H) | 16.4 (d, J=6 Hz), 33.8 (d, J=138 Hz), 62.1 (d, J=7 Hz), 126.9 (d, J=4 Hz), 128.5 (d, J=3 Hz), 129.9 (d, J=6 Hz), 131.7 (d, J=9 Hz) | ~26 | [8][9][10][11][12] |

| Benzylphosphonic Acid | 3.12 (d, J=21 Hz, 2H), 7.20-7.30 (m, 5H), 10.5 (br s, 2H) | 35.1 (d, J=135 Hz), 127.3 (d, J=4 Hz), 128.6 (d, J=3 Hz), 129.8 (d, J=6 Hz), 131.1 (d, J=9 Hz) | ~20 | General Knowledge |

Mandatory Visualizations

Michaelis-Becker Reaction Workflow

The following diagram illustrates the logical workflow of the Michaelis-Becker synthesis of benzylphosphonic acid.

Caption: Workflow for the Michaelis-Becker synthesis of benzylphosphonic acid.

Signaling Pathway Inhibition by Benzylphosphonic Acid

Benzylphosphonic acid and its derivatives act as inhibitors of protein tyrosine phosphatases (PTPs). PTPs are critical regulators of signaling pathways, including the T-cell receptor (TCR) signaling cascade, by dephosphorylating key signaling proteins.[13][14] Inhibition of PTPs can, therefore, modulate these pathways. The following diagram illustrates a simplified representation of TCR signaling and the point of intervention by a PTP inhibitor.

Caption: Inhibition of PTP-mediated dephosphorylation in T-cell signaling.

Applications in Drug Development

Benzylphosphonic acid and its derivatives are valuable scaffolds in drug discovery. Their ability to act as phosphate (B84403) mimics allows them to inhibit enzymes involved in phosphate metabolism, such as protein tyrosine phosphatases (PTPs).[1] PTPs are implicated in a variety of diseases, including cancer, autoimmune disorders, and infectious diseases.[13][15] For instance, inhibitors of PTPs like SHP2 are being investigated as cancer immunotherapies.[14] The synthesis of a library of benzylphosphonate derivatives can lead to the discovery of potent and selective enzyme inhibitors with therapeutic potential.[2] Furthermore, some studies have explored the antimicrobial properties of diethyl benzylphosphonate derivatives.[8]

Conclusion

The Michaelis-Becker synthesis provides a reliable and versatile route to benzylphosphonic acid and its esters. This technical guide has detailed the core aspects of this synthesis, including experimental protocols, quantitative data, and the biological context of the final product. The provided information is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of benzylphosphonic acid derivatives as potential therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. Phosphatase inhibitors--III. Benzylaminophosphonic acids as potent inhibitors of human prostatic acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 4. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. diethyl benzylphosphonate | 1080-32-6 [chemicalbook.com]

- 12. diethyl benzylphosphonate(1080-32-6) 1H NMR spectrum [chemicalbook.com]

- 13. Inhibition of Lymphoid Tyrosine Phosphatase by Benzofuran Salicylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein Tyrosine Phosphatases as Emerging Targets for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Benzylphosphonates via the Michaelis-Arbuzov Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of benzylphosphonates, key precursors to benzylphosphonic acid and its derivatives. A central focus is placed on the Michaelis-Arbuzov reaction, a cornerstone of carbon-phosphorus bond formation. This document will detail the reaction mechanism, provide experimental protocols, present quantitative data, and illustrate key pathways through diagrams as requested.

While the direct reaction of benzylphosphonic acid with trialkyl phosphites is not the standard method for the synthesis of benzylphosphonate esters, the reaction of benzyl (B1604629) halides with trialkyl phosphites, known as the Michaelis-Arbuzov reaction, is a fundamental and widely utilized method for creating the C-P bond in these molecules.[1][2] This reaction is crucial for synthesizing a variety of organophosphorus compounds that have significant applications in medicinal chemistry and materials science.[2][3]

The Michaelis-Arbuzov Reaction Mechanism

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce an alkyl phosphonate (B1237965).[1][4] In the context of benzylphosphonates, a benzyl halide is used as the starting material. The reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack and Formation of a Phosphonium (B103445) Intermediate: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of the trialkyl phosphite on the electrophilic benzylic carbon of the benzyl halide. This results in the displacement of the halide ion and the formation of a trialkoxybenzylphosphonium salt intermediate.[1]

-

Dealkylation of the Intermediate: The displaced halide ion then acts as a nucleophile and attacks one of the alkyl groups on the phosphonium intermediate in a second SN2 reaction. This leads to the formation of the final product, a dialkyl benzylphosphonate, and an alkyl halide byproduct.[1]

The overall reaction is driven by the formation of the stable phosphoryl (P=O) bond in the phosphonate product.

Caption: The Michaelis-Arbuzov reaction mechanism.

Factors Influencing the Michaelis-Arbuzov Reaction

The success and yield of the Michaelis-Arbuzov reaction are influenced by several factors:

-

Reactivity of the Benzyl Halide: The reactivity of the benzyl halide follows the typical SN2 trend, with iodides being the most reactive, followed by bromides and then chlorides (I > Br > Cl).[2]

-

Reaction Temperature: The reaction often requires elevated temperatures, typically between 120°C and 200°C, especially for less reactive halides.[5][6] However, excessively high temperatures can lead to side reactions and decomposition.[2]

-

Structure of the Trialkyl Phosphite: The nature of the alkyl groups on the phosphite can influence the reaction rate. Electron-donating groups on the phosphite can accelerate the reaction.[1] The choice of trialkyl phosphite also determines the resulting phosphonate ester. For instance, using triisopropyl phosphite over triethyl phosphite can be advantageous as the former generates a less reactive alkyl halide byproduct, minimizing side reactions.[7]

-

Catalysts: Lewis acids such as zinc iodide (ZnI₂) can be used to catalyze the reaction, allowing it to proceed at lower temperatures.[2][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

3.1. Classical (Uncatalyzed) Michaelis-Arbuzov Reaction

This protocol describes a standard, uncatalyzed Michaelis-Arbuzov reaction.[2]

-

Materials:

-

Benzyl bromide (1 equivalent)

-

Triethyl phosphite (1.2 equivalents)

-

-

Procedure:

-

Combine benzyl bromide and triethyl phosphite in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Heat the neat reaction mixture to 150-160°C under a nitrogen atmosphere.

-

The ethyl bromide byproduct will distill off during the reaction.

-

Monitor the progress of the reaction using TLC or ³¹P NMR spectroscopy.

-

Upon completion, the product can be purified by vacuum distillation.

-

3.2. Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction

This protocol utilizes a Lewis acid to facilitate the reaction at room temperature.[2]

-

Materials:

-

Benzyl bromide (1 equivalent)

-

Triethyl phosphite (1.2 equivalents)

-

Zinc bromide (ZnBr₂) (catalytic amount)

-

Dichloromethane (B109758) (solvent)

-

-

Procedure:

-

Dissolve benzyl bromide in dichloromethane in a round-bottom flask.

-

Add triethyl phosphite to the solution.

-

Add zinc bromide to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.

-

Upon completion, quench the reaction with the addition of water.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

3.3. Synthesis of Benzylphosphonates from Benzylic Alcohols

An alternative to the use of benzyl halides is the direct conversion of benzylic alcohols to phosphonates using triethyl phosphite in the presence of a Lewis acid like zinc iodide.[8][9]

-

Materials:

-

Benzyl alcohol (1.0 equivalent)

-

Triethyl phosphite (1.5 equivalents)

-

Zinc iodide (1.2 equivalents)

-

Tetrahydrofuran (THF) (solvent)

-

-

Procedure:

-

In a flame-dried, two-necked, round-bottomed flask under an argon atmosphere, add zinc iodide.

-

Add THF via syringe.

-

Add triethyl phosphite via syringe.

-

Add benzyl alcohol via syringe.

-

Heat the reaction mixture at reflux (oil bath, 75°C) for 16 hours.

-

Cool the solution and concentrate under vacuum to remove volatiles.

-

The residue is then worked up by washing with NaOH to remove zinc salts and extracting with diethyl ether.

-

The combined organic phase is dried, filtered, and concentrated to afford the crude product, which can be purified by short-path distillation.[9]

-

References

- 1. jk-sci.com [jk-sci.com]

- 2. benchchem.com [benchchem.com]

- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arbuzov Reaction [organic-chemistry.org]

- 5. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 6. WO2007005172A1 - Method for the preparation of aralkyl dialkyl phosphonates - Google Patents [patents.google.com]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Solubility of Benzylphosphonic Acid in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzylphosphonic acid in common organic solvents. Understanding the solubility characteristics of this compound is critical for its application in various research and development fields, including medicinal chemistry, materials science, and chemical synthesis. This document presents available quantitative and qualitative solubility data, details a robust experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Data Presentation: Solubility Profile

Precise quantitative solubility data for benzylphosphonic acid across a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on available information and the physicochemical properties of phosphonic acids, a general solubility profile can be established.

Table 1: Quantitative and Qualitative Solubility of Benzylphosphonic Acid

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility |

| Ethanol | Alcohol | >20 mg/mL[1] | Soluble |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | <20 mg/mL[1] | Soluble[1] |

| Warm Water | Aqueous | 20 mg/mL[1] | Soluble[1] |

| Acetonitrile | Nitrile | Data not available | Can be used for recrystallization[2] |

| Methanol / Acetone | Alcohol / Ketone | Data not available | Can be used for recrystallization[2] |

Note: The polar nature of the phosphonic acid group suggests that benzylphosphonic acid will generally exhibit higher solubility in polar protic and polar aprotic solvents, and lower solubility in nonpolar solvents. The benzyl (B1604629) group will contribute to some solubility in aromatic and less polar solvents compared to smaller alkylphosphonic acids.

Experimental Protocols: Determination of Solid-in-Liquid Solubility

To empower researchers to determine the precise solubility of benzylphosphonic acid in their specific solvents of interest, a detailed experimental protocol based on the isothermal shake-flask method is provided below. This method is a reliable and widely used technique for generating accurate solubility data.

Objective: To determine the equilibrium solubility of benzylphosphonic acid in a selected organic solvent at a specific temperature.

Materials:

-

Benzylphosphonic acid (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg or better)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer or temperature probe

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid benzylphosphonic acid to a series of vials or flasks containing a known volume or mass of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifugation of the sealed vials is recommended.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent any undissolved microparticles from being transferred, it is advisable to pre-warm the syringe to the experimental temperature and immediately pass the solution through a syringe filter into a pre-weighed vial.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Dilute the saturated solution gravimetrically or volumetrically to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of benzylphosphonic acid.

-

The solubility can then be calculated and expressed in various units (e.g., g/100 mL, mol/L, mg/mL).

-

Calibration Curve:

-

Prepare a series of standard solutions of benzylphosphonic acid of known concentrations in the solvent of interest.

-

Analyze these standards using the chosen analytical method (e.g., HPLC).

-

Plot the analytical response (e.g., peak area) against the concentration to generate a calibration curve.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of benzylphosphonic acid.

Caption: Experimental workflow for solubility determination.

References

Thermal Stability and Decomposition of Benzylphosphonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of benzylphosphonic acid. While specific experimental data for benzylphosphonic acid is limited in publicly available literature, this document synthesizes information from related phosphonic acid derivatives and general principles of thermal analysis to offer a detailed perspective. It covers methodologies for assessing thermal stability, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and for identifying decomposition products through techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). A hypothesized decomposition pathway for benzylphosphonic acid is also presented, based on established chemical principles. This guide is intended to be a valuable resource for professionals in research and drug development who work with or are developing processes involving benzylphosphonic acid.

Introduction

Benzylphosphonic acid (C₇H₉O₃P), a member of the organophosphorus acid family, is a compound of interest in various fields, including materials science and as a structural mimic of phosphotyrosine in biochemical studies.[1] Its thermal stability is a critical parameter for its synthesis, purification, storage, and application, particularly in processes that involve elevated temperatures. Understanding its decomposition behavior is essential for ensuring product quality, process safety, and for predicting potential degradation pathways.

This guide summarizes the key aspects of the thermal stability and decomposition of benzylphosphonic acid. It details the experimental protocols used to evaluate these properties and presents a logical framework for understanding its potential decomposition mechanism.

Physicochemical Properties of Benzylphosphonic Acid

A summary of the key physicochemical properties of benzylphosphonic acid is provided in Table 1.

Table 1: Physicochemical Properties of Benzylphosphonic Acid

| Property | Value | Reference |

| Molecular Formula | C₇H₉O₃P | |

| Molecular Weight | 172.12 g/mol | |

| Appearance | White solid | |

| Melting Point | 173-178 °C | |

| CAS Number | 6881-57-8 |

Thermal Stability Analysis

The thermal stability of benzylphosphonic acid can be quantitatively assessed using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] This technique is invaluable for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Mass: 5-10 mg of benzylphosphonic acid powder.

-

Crucible: Alumina or platinum crucible.

-

Atmosphere: Inert (e.g., Nitrogen or Argon) or oxidative (e.g., Air), with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: Heating from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600-900 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Continuous recording of sample mass and temperature. The first derivative of the mass loss curve (DTG) is often plotted to identify the temperatures of the fastest decomposition rates.

Expected TGA Profile of Benzylphosphonic Acid (Hypothetical)

Based on the behavior of other phosphonic acids, the TGA curve of benzylphosphonic acid under an inert atmosphere is expected to show one or more distinct mass loss steps.[4] The initial mass loss may be attributed to the condensation of the phosphonic acid groups to form pyrophosphonates, accompanied by the release of water. Subsequent, higher-temperature mass loss events would likely correspond to the cleavage of the C-P and C-C bonds in the benzyl (B1604629) group, leading to the formation of volatile organic fragments and a phosphorus-containing residue.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1] It is used to determine melting points, glass transitions, and the enthalpy of phase changes and decomposition.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Mass: 2-5 mg of benzylphosphonic acid powder.

-

Crucible: Sealed aluminum or hermetically sealed crucibles to prevent sublimation or evaporation of decomposition products.

-

Atmosphere: Inert (e.g., Nitrogen or Argon) or oxidative (e.g., Air), with a constant flow rate.

-

Temperature Program: Similar to TGA, a linear heating rate (e.g., 10 °C/min) is applied over a desired temperature range that encompasses the melting and decomposition temperatures.

-

Data Acquisition: The heat flow to or from the sample is recorded as a function of temperature.

Expected DSC Profile of Benzylphosphonic Acid

The DSC thermogram of benzylphosphonic acid would be expected to show a sharp endothermic peak corresponding to its melting point (around 173-178 °C). At higher temperatures, exothermic or endothermic peaks associated with decomposition processes would be observed. The nature of these peaks (endothermic or exothermic) provides insight into the energetics of the decomposition reactions.

Analysis of Decomposition Products

Identifying the volatile products evolved during the thermal decomposition of benzylphosphonic acid is crucial for elucidating the decomposition mechanism. Evolved Gas Analysis (EGA) techniques, which couple a thermal analyzer to a gas analysis instrument, are ideal for this purpose.[5]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the thermal decomposition products of non-volatile materials.[6] In this method, the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Pyrolyzer: A filament or furnace-type pyrolyzer directly coupled to the GC inlet.

-

Pyrolysis Temperature: A range of temperatures can be investigated (e.g., 300 °C to 900 °C) to observe the evolution of different products at various stages of decomposition.

-

Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) for separating the decomposition products.

-

GC Oven Program: A temperature ramp is used to elute the separated compounds based on their boiling points.

-

Mass Spectrometer (MS): Operated in electron ionization (EI) mode to generate mass spectra of the eluted compounds, which are then compared to spectral libraries for identification.

Expected Decomposition Products (Hypothetical)

Based on the structure of benzylphosphonic acid, potential decomposition products that could be identified by Py-GC-MS include:

-

Benzene

-

Styrene

-

Phosphorous-containing compounds (e.g., phosphoric acid, phosphine (B1218219) oxides)

-

Water

-

Carbon dioxide and carbon monoxide (especially under oxidative conditions)

TGA Coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Coupling a TGA instrument to an FTIR spectrometer allows for the real-time identification of the functional groups of the evolved gases.[5] This provides valuable information about the chemical nature of the decomposition products as they are formed.

Proposed Decomposition Pathway

While a definitive, experimentally verified decomposition mechanism for benzylphosphonic acid is not available in the literature, a plausible pathway can be proposed based on the known chemistry of phosphonic acids (Figure 1).[7]

The initial step in the thermal decomposition under inert conditions is likely the intermolecular condensation of the phosphonic acid groups to form a pyrophosphonate anhydride (B1165640) and water. As the temperature increases, homolytic cleavage of the C-P bond can occur, generating a benzyl radical and a phosphonyl radical. The benzyl radical can then undergo further reactions such as hydrogen abstraction to form toluene or recombination to form bibenzyl. The phosphorus-containing fragments are expected to rearrange and condense to form a polyphosphoric acid-like residue.

Figure 1: A hypothesized thermal decomposition pathway for benzylphosphonic acid.

Experimental Workflows and Logical Relationships

Visualizing the experimental workflow for thermal analysis can aid in understanding the logical progression of the investigation (Figure 2).

Figure 2: Experimental workflow for the thermal analysis of benzylphosphonic acid.

Conclusion

The thermal stability and decomposition of benzylphosphonic acid are critical parameters for its practical application. While direct experimental data for this specific compound is scarce in the public domain, this guide provides a comprehensive framework for its evaluation. The methodologies of TGA and DSC are central to characterizing its thermal stability, while EGA techniques like Py-GC-MS and TGA-FTIR are essential for identifying decomposition products. The proposed decomposition pathway, involving initial condensation followed by C-P bond cleavage, offers a theoretical basis for understanding its high-temperature behavior. Further experimental investigation is necessary to validate these hypotheses and to generate a complete and accurate thermal profile for benzylphosphonic acid. This will be invaluable for optimizing its use in research and development and for ensuring safe handling and processing.

References

- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. Evolved gas analysis - Wikipedia [en.wikipedia.org]

- 6. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Quantum Yield of Benzylphosphonic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylphosphonic acid derivatives represent a versatile class of molecules with significant potential in various scientific and therapeutic domains. Their unique electronic and structural properties make them compelling candidates for applications ranging from drug delivery and materials science to photodynamic therapy (PDT). A critical parameter governing the efficacy of these molecules in photo-driven applications is their fluorescence quantum yield (Φf). This technical guide provides a comprehensive overview of the quantum yield of benzylphosphonic acid derivatives, including detailed experimental protocols for its determination, a summary of available quantitative data, and insights into the factors influencing this key photophysical property.

Core Concepts: Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a molecule.

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

A higher quantum yield indicates that a larger fraction of the absorbed energy is released as fluorescence, making the compound a more efficient light emitter. Conversely, a low quantum yield suggests that non-radiative decay pathways, such as internal conversion, intersystem crossing, and vibrational relaxation, are more dominant. Understanding and controlling the quantum yield is paramount for designing molecules with specific photophysical characteristics for applications like fluorescent probes and photosensitizers in PDT.

Data Presentation: Quantum Yield of Benzylphosphonic Acid Derivatives

A comprehensive review of the current scientific literature reveals a notable gap in the systematic reporting of fluorescence quantum yields for a broad series of substituted benzylphosphonic acid derivatives. While numerous studies detail their synthesis and biological activities, quantitative photophysical data, particularly comparative quantum yields, remain scarce.

This guide will be updated as more quantitative data becomes available. Researchers are encouraged to contribute to this area to build a more complete understanding of the structure-property relationships governing the fluorescence of these compounds.

Table 1: Fluorescence Quantum Yield Data for Selected Phosphonic Acid Derivatives

| Compound | Substituent(s) | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) | Reference |

| Hypothetical Benzylphosphonic Acid Derivative 1 | 4-Nitro | Ethanol | 350 | 450 | Value | Citation |

| Hypothetical Benzylphosphonic Acid Derivative 2 | 4-Amino | Ethanol | 350 | 430 | Value | Citation |

| Hypothetical Benzylphosphonic Acid Derivative 3 | 4-Methoxy | Ethanol | 350 | 420 | Value | Citation |

Experimental Protocols: Determination of Fluorescence Quantum Yield

The accurate determination of fluorescence quantum yield is crucial for characterizing benzylphosphonic acid derivatives. The most common and reliable method is the relative quantum yield determination, which involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.

Relative Quantum Yield Determination Protocol

This protocol outlines the steps for determining the fluorescence quantum yield of a benzylphosphonic acid derivative using a standard fluorophore.

1. Materials and Instrumentation:

-

Spectrofluorometer: Equipped with an excitation and emission monochromator.

-

UV-Vis Spectrophotometer: To measure absorbance.

-

Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

-

Solvent: High-purity, spectroscopic grade solvent in which both the sample and standard are soluble and stable.

-

Fluorescence Standard: A compound with a well-documented and stable quantum yield in the chosen solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).

-

Sample: The synthesized and purified benzylphosphonic acid derivative.

2. Preparation of Solutions:

-

Stock Solutions: Prepare stock solutions of both the sample and the standard in the chosen solvent.

-

Working Solutions: Prepare a series of dilutions of both the sample and the standard from their respective stock solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. A typical range is 0.02, 0.04, 0.06, 0.08, and 0.1.

3. Measurements:

-

Absorbance Spectra: Record the absorbance spectra of all working solutions (sample and standard) and the pure solvent (as a blank) using the UV-Vis spectrophotometer. Determine the absorbance at the chosen excitation wavelength for each solution.

-

Fluorescence Spectra:

-

Set the excitation wavelength on the spectrofluorometer. This wavelength should be the same for both the sample and the standard.

-

Record the fluorescence emission spectra of all working solutions and the pure solvent. The emission range should cover the entire fluorescence band of the compound.

-

Ensure that the experimental parameters (e.g., excitation and emission slit widths, integration time) are identical for all measurements.

-

4. Data Analysis:

-

Correct for Blank: Subtract the integrated fluorescence intensity of the pure solvent from the integrated fluorescence intensity of each sample and standard solution.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each corrected spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine Gradients: The plots should yield straight lines passing through the origin. Determine the gradient (slope) of each line using linear regression.

5. Quantum Yield Calculation:

The quantum yield of the sample (Φf_sample) is calculated using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φf_std is the known quantum yield of the standard.

-

Grad_sample is the gradient of the plot for the sample.

-

Grad_std is the gradient of the plot for the standard.

-

η_sample is the refractive index of the solvent used for the sample.

-

η_std is the refractive index of the solvent used for the standard. (If the same solvent is used, this term becomes 1).

Mandatory Visualizations

Experimental Workflow for Quantum Yield Determination

Factors Influencing Quantum Yield

The quantum yield of a benzylphosphonic acid derivative is not an intrinsic, immutable property. It is influenced by a variety of factors, both internal (molecular structure) and external (environment).

Signaling Pathways

The application of benzylphosphonic acid derivatives in areas like photodynamic therapy is predicated on their ability to initiate specific signaling cascades upon photoactivation. While research in this specific area is still emerging, the general principles of PDT-induced signaling are well-established and can be extrapolated.

Upon light absorption, a photosensitizer (in this case, a benzylphosphonic acid derivative with a suitable chromophore) is excited to a triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components, leading to the initiation of various signaling pathways that culminate in cell death.

Conclusion and Future Directions

Benzylphosphonic acid derivatives hold considerable promise for the development of novel photochemically active agents. However, a more systematic investigation of their photophysical properties, particularly their fluorescence quantum yields, is imperative. This guide provides the foundational knowledge and experimental framework for researchers to pursue these investigations. Future work should focus on:

-

Systematic Synthesis and Characterization: Synthesizing and measuring the quantum yields of a diverse library of benzylphosphonic acid derivatives with varying electronic and steric properties.

-

Computational Modeling: Employing theoretical calculations to predict and rationalize the observed photophysical properties.

-

Biological Evaluation: Investigating the in vitro and in vivo efficacy of promising candidates as photosensitizers in PDT and elucidating the specific signaling pathways they modulate.

By addressing these areas, the scientific community can unlock the full potential of benzylphosphonic acid derivatives in photochemistry and drug development.

An In-Depth Technical Guide to the 1H and 31P NMR Spectral Data of Benzylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H and 31P Nuclear Magnetic Resonance (NMR) spectral data for benzylphosphonic acid. It is designed to be a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and related organophosphorus compounds. This document outlines the expected spectral parameters, detailed experimental protocols for data acquisition, and visual representations of the molecular structure and analytical workflow.

Introduction to Benzylphosphonic Acid and its NMR Analysis

Benzylphosphonic acid is an organophosphorus compound with a phosphonic acid group attached to a benzyl (B1604629) group. It serves as a key intermediate in the synthesis of a variety of biologically active molecules and materials. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of benzylphosphonic acid and its derivatives. 1H NMR provides information about the proton environment, while 31P NMR offers direct insight into the phosphorus atom, a key heteroatom in this class of compounds.

1H and 31P NMR Spectral Data

The following tables summarize the expected 1H and 31P NMR spectral data for benzylphosphonic acid. It is important to note that the exact chemical shifts (δ) and coupling constants (J) can be influenced by the solvent, concentration, and pH of the sample. The data presented here are based on typical values found in the literature for benzylphosphonic acid and structurally related compounds, primarily in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

Table 1: 1H NMR Spectral Data of Benzylphosphonic Acid in DMSO-d6

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| P-CH2-Ph | ~3.0 - 3.2 | Doublet (d) | 2JP,H ≈ 21-22 |

| P-CH2-Ph (ortho, meta, para) | ~7.2 - 7.4 | Multiplet (m) | |

| -P(O)(OH )2 | ~10.0 - 12.0 | Broad Singlet (br s) |

Note: The chemical shift of the acidic protons of the phosphonic acid group is highly dependent on concentration, temperature, and residual water content in the solvent and can exchange with them, often resulting in a broad signal.

Table 2: 31P NMR Spectral Data of Benzylphosphonic Acid in DMSO-d6

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 31P | ~14 - 21 | Triplet (t) or Multiplet (m) | 2JP,H ≈ 21-22 |

Note: The 31P NMR spectrum is typically recorded with proton decoupling, which would result in a singlet. The multiplicity reported here refers to the proton-coupled spectrum, where the phosphorus signal is split by the adjacent methylene (B1212753) protons.

Experimental Protocols

The acquisition of high-quality 1H and 31P NMR spectra requires careful sample preparation and the selection of appropriate experimental parameters.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of benzylphosphonic acid for 1H NMR and 20-50 mg for 31P NMR into a clean, dry vial.[1]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD) to the vial.[2] The choice of solvent can affect the chemical shifts and solubility of the sample.

-

Dissolution: Vortex or gently sonicate the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any suspended impurities.[3]

-

Capping: Securely cap the NMR tube.

NMR Data Acquisition

The following are general parameters for acquiring 1H and 31P NMR spectra on a standard 400 MHz NMR spectrometer. These parameters may need to be optimized for different instruments and sample concentrations.

1H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[1]

-

Temperature: 298 K.[1]

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 16 ppm (centered around 6 ppm).

-

Referencing: The residual solvent peak of DMSO-d6 at 2.50 ppm is typically used as an internal reference.[4]

31P NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).[1]

-

Temperature: 298 K.[1]

-

Number of Scans: 128 to 512, due to the lower sensitivity of 31P compared to 1H.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 100 ppm (centered around 0 ppm).

-

Referencing: An external standard of 85% H3PO4 is used and set to 0 ppm.

Visualizations

To better understand the structure and NMR analysis of benzylphosphonic acid, the following diagrams are provided.

Caption: Molecular structure of benzylphosphonic acid highlighting the key functional groups and the through-bond coupling (2JP,H) between the phosphorus atom and the methylene protons, which is observable in the NMR spectra.

Caption: A streamlined workflow for the NMR analysis of benzylphosphonic acid, from sample preparation to final data interpretation.

This guide provides a foundational understanding of the 1H and 31P NMR spectroscopy of benzylphosphonic acid. For more specific applications or in-depth structural studies, further two-dimensional NMR experiments, such as COSY and HSQC, may be beneficial.

References

An In-depth Technical Guide to the FT-IR and Raman Spectroscopy of Benzylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectroscopic analysis of benzylphosphonic acid. This document details experimental methodologies, presents a thorough analysis of the vibrational spectra, and offers insights into the relationship between the molecular structure and its spectroscopic signature.

Introduction to the Vibrational Spectroscopy of Benzylphosphonic Acid

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful non-destructive tool for the structural elucidation and characterization of molecules. For benzylphosphonic acid (C₇H₉O₃P), a compound of interest in medicinal chemistry and materials science, these techniques provide a unique molecular fingerprint. FT-IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations, while Raman spectroscopy analyzes the inelastic scattering of monochromatic light. Together, they offer complementary information about the vibrational modes of the molecule, facilitating the identification of functional groups and the overall molecular structure.

Experimental Protocols

Detailed and precise experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline the methodologies for the FT-IR and Raman analysis of solid benzylphosphonic acid.

FT-IR Spectroscopy

The infrared spectrum of benzylphosphonic acid can be effectively acquired using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.[1]

Instrumentation:

-

A Bruker Tensor 27 FT-IR spectrometer or a similar instrument is suitable for this analysis.[1]

Sample Preparation (ATR Method):

-

Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of solid benzylphosphonic acid powder onto the center of the diamond crystal.

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of benzylphosphonic acid (approximately 1-2 mg) with about 200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded under the same conditions and subtracted from the sample spectrum.

FT-Raman Spectroscopy

FT-Raman spectroscopy is particularly useful for analyzing solid samples and can provide detailed information about the non-polar bonds and the overall molecular framework.

Instrumentation:

-

A Bruker MultiRAM Stand Alone FT-Raman Spectrometer or an equivalent instrument is appropriate for this analysis.[1]

Sample Preparation:

-

Place a small amount of solid benzylphosphonic acid into a sample holder, such as a glass capillary tube or an aluminum well plate.

-

No further sample preparation is typically required for solid samples.

Data Acquisition:

-

Excitation Source: Nd:YAG laser (1064 nm) is commonly used to minimize fluorescence.

-

Laser Power: The laser power should be optimized to obtain a good signal without causing sample degradation (typically in the range of 100-300 mW).

-

Spectral Range: 3500 - 100 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 128-256 scans are often co-added for a high-quality spectrum.

Data Presentation: Vibrational Band Assignments

The following tables summarize the characteristic vibrational frequencies and their assignments for benzylphosphonic acid, based on published data for similar phosphonic acid compounds and general spectroscopic principles.

Table 1: FT-IR Spectral Data for Benzylphosphonic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | C-H stretching (aromatic) |

| ~2920 | Medium | C-H stretching (aliphatic -CH₂) |

| ~2850 | Medium | C-H stretching (aliphatic -CH₂) |

| ~2300-2700 | Broad | O-H stretching (P-OH, hydrogen-bonded) |

| ~1600 | Medium | C=C stretching (aromatic ring) |

| ~1495 | Medium | C=C stretching (aromatic ring) |

| ~1455 | Medium | CH₂ scissoring |

| ~1250 | Strong | P=O stretching |

| ~1050 | Strong | P-O-H in-plane bending |

| ~950 | Strong | P-O stretching |

| ~740 | Strong | C-H out-of-plane bending (monosubstituted) |

| ~700 | Strong | C-H out-of-plane bending (monosubstituted) |

| ~550 | Medium | O=P-O bending |

Table 2: Raman Spectral Data for Benzylphosphonic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Strong | C-H stretching (aromatic) |

| ~2920 | Medium | C-H stretching (aliphatic -CH₂) |

| ~1600 | Strong | C=C stretching (aromatic ring) |

| ~1455 | Weak | CH₂ scissoring |

| ~1200 | Medium | Aromatic ring breathing mode |

| ~1030 | Medium | P-O-H in-plane bending |

| ~1000 | Strong | Aromatic ring breathing mode (trigonal) |

| ~950 | Medium | P-O stretching |

| ~750 | Medium | C-P stretching |

| ~620 | Medium | Aromatic ring deformation |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the FT-IR and Raman spectroscopic analysis of benzylphosphonic acid.

References

Crystal Structure of Benzylphosphonic Acid: Data Currently Unavailable in Public Databases

A comprehensive search of prominent scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available crystal structure for the parent compound, benzylphosphonic acid (C7H9O3P).

While the crystal structures of various derivatives and related phosphonic acids have been determined and published, the specific crystallographic data for benzylphosphonic acid itself—including unit cell parameters, bond lengths, bond angles, and detailed experimental protocols for its structure determination—do not appear to be available in the public domain at this time.

This lack of foundational data prevents the creation of an in-depth technical guide as requested, which would necessitate this specific information for the generation of quantitative data tables and detailed experimental methodologies.

Researchers and drug development professionals interested in the solid-state properties of benzylphosphonic acid are encouraged to consult the existing literature on related compounds to infer potential structural motifs and hydrogen bonding patterns. However, for definitive analysis, the crystallization and subsequent single-crystal X-ray diffraction of benzylphosphonic acid would be required.

General Experimental Workflow for Crystal Structure Analysis

For the benefit of researchers, a generalized workflow for the determination of a small molecule crystal structure, such as that of benzylphosphonic acid, is outlined below. This process represents a typical experimental pathway from a synthesized compound to a refined crystal structure.

Caption: Generalized workflow for crystal structure analysis.

Acidity and pKa Values of Benzylphosphonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and associated pKa values of benzylphosphonic acid and its derivatives. A thorough understanding of the ionization behavior of these compounds is critical for applications in medicinal chemistry, materials science, and chemical biology, as it governs properties such as solubility, membrane permeability, and binding interactions with biological targets.

Introduction to the Acidity of Benzylphosphonic Acid

Benzylphosphonic acid is a diprotic acid, meaning it can donate two protons in a stepwise manner. The acidity of the two P-OH groups is distinct, leading to two corresponding acid dissociation constants, Ka1 and Ka2, which are typically expressed in their logarithmic form, pKa1 and pKa2. The first dissociation, yielding the monoanion, is significantly more acidic (lower pKa) than the second dissociation, which results in the dianion.

The acidity of aromatic phosphonic acids, including benzylphosphonic acid, is influenced by the electronic properties of substituents on the benzene (B151609) ring. For aromatic phosphonic acids in general, the first pKa (pKa1) typically ranges from 1.1 to 2.3, and the second pKa (pKa2) ranges from 5.3 to 7.2.[1] Electron-withdrawing groups on the aromatic ring tend to increase the acidity (decrease the pKa values) by stabilizing the resulting phosphonate (B1237965) anion through inductive and resonance effects. Conversely, electron-donating groups generally decrease acidity.

Quantitative Data on pKa Values

| Compound | pKa1 | pKa2 | Temperature (°C) | Method |

| Benzylphosphonic Acid | 2.35 | 7.73 | 25 | Potentiometric Titration |

| Phenylphosphonic Acid | 1.83 | 7.07 | 25 | Potentiometric Titration |

Note: The pKa values for benzylphosphonic acid are based on the IUPAC Digitized pKa Dataset.[2][3]

Dissociation Equilibria of Benzylphosphonic Acid

The stepwise dissociation of benzylphosphonic acid in an aqueous solution can be visualized as a series of equilibria. The following diagram illustrates this process.

Experimental Protocols for pKa Determination

The determination of pKa values is primarily achieved through experimental methods such as potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining pKa values. It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (benzylphosphonic acid) while monitoring the pH with a calibrated electrode.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a standardized solution of the phosphonic acid derivative at a known concentration (e.g., 0.01 M) in deionized water.

-

Prepare a standardized solution of a strong base, typically carbonate-free sodium hydroxide (B78521) (e.g., 0.1 M).

-

-

Instrumentation Setup:

-

Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

-

Place a known volume of the phosphonic acid solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

-

Titration Procedure:

-

Record the initial pH of the phosphonic acid solution.

-

Add small, precise increments of the standardized NaOH solution from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has passed the second equivalence point, typically in the alkaline range.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa1) is the pH at half the volume of the first equivalence point. The second pKa (pKa2) is the pH at the midpoint between the first and second equivalence points.

-

Alternatively, the equivalence points can be determined more accurately from the maxima of the first derivative of the titration curve (ΔpH/ΔV vs. V) or the zero crossings of the second derivative (Δ²pH/ΔV² vs. V).

-

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a stock solution of the benzylphosphonic acid derivative in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Prepare a series of buffer solutions with precisely known pH values that span the expected pKa ranges of the acid.

-

-

Spectral Measurement:

-

For each buffer solution, prepare a sample with a constant concentration of the phosphonic acid.

-

Measure the UV-Vis absorbance spectrum for each sample over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the wavelengths at which the largest changes in absorbance occur as a function of pH.

-

Plot the absorbance at these wavelengths against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The inflection point of the sigmoidal curve corresponds to the pKa value.

-

Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log((A - A_B) / (A_A - A)) where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated species, and A_B is the absorbance of the fully deprotonated species.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of pKa values using potentiometric titration.

References

Methodological & Application

Application Notes and Protocols for Surface Functionalization using Benzylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the surface functionalization of various substrates using benzylphosphonic acid. This protocol is designed to be a foundational resource, offering detailed methodologies for creating stable and functionalized surfaces for applications ranging from biomedical engineering to materials science.

Introduction

Surface functionalization with phosphonic acids is a robust method for modifying the surface properties of a wide range of materials, particularly metal oxides. Benzylphosphonic acid offers a versatile platform for introducing aromatic functionalities onto a surface. The phosphonic acid headgroup forms strong, covalent bonds with metal oxide surfaces, such as titanium dioxide (TiO₂), zinc oxide (ZnO), and iron oxides, creating a self-assembled monolayer (SAM).[1] This process is critical for applications in drug delivery, biosensing, and improving the biocompatibility of implants.[2][3][4] The benzyl (B1604629) group can be further modified, providing a reactive handle for the covalent attachment of biomolecules, drugs, or other functional moieties.

Key Applications

-

Drug Delivery: Modified nanoparticles can serve as carriers for therapeutic agents, with the benzyl group acting as a potential attachment point for drug molecules.[1]

-

Biosensing: Functionalized surfaces can be used to immobilize biomolecules like enzymes and antibodies for the development of highly specific biosensors.[1]

-

Biomaterial Engineering: Surface modification of implants with benzylphosphonic acid can improve their biocompatibility and encourage favorable cellular responses.[3][5]

-

Organic Electronics: Phosphonic acid SAMs can tune the work function of conductive oxides, which is beneficial for enhancing the performance of organic electronic devices.[6][7]

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the surface functionalization of a metal oxide substrate (e.g., TiO₂, ZrO₂) with benzylphosphonic acid.

Materials

-

Benzylphosphonic acid (BPA)

-

Substrate (e.g., Titanium dioxide nanoparticles, Zirconia slide)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), 2-Propanol)[8][9]

-

Acetone (B3395972) (for cleaning)

-

Ethanol (B145695) (for cleaning and rinsing)

-

Deionized (DI) water

-

Sonicator

-

Centrifuge (for nanoparticle suspensions)

-

Oven or vacuum desiccator

-

Nitrogen gas stream

Protocol 1: Surface Functionalization of Metal Oxide Nanoparticles

This protocol describes the process for functionalizing nanoparticle suspensions.

1. Substrate Preparation & Cleaning:

- Disperse the metal oxide nanoparticles in an appropriate solvent (e.g., ethanol).

- Sonicate the suspension for 15-30 minutes to ensure deagglomeration.

- Centrifuge the nanoparticles and discard the supernatant.

- Repeat the washing step with acetone and then ethanol to remove organic contaminants.

- Dry the nanoparticles under a stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 60-80°C).[1]

2. Preparation of Benzylphosphonic Acid Solution:

- Prepare a 1-2 mM solution of benzylphosphonic acid in an anhydrous solvent like THF or 2-propanol.[8][9] It is crucial to use an anhydrous solvent to prevent premature reactions.

3. Functionalization Reaction:

- Disperse the cleaned and dried nanoparticles in the benzylphosphonic acid solution.

- For a conventional method, stir the suspension at room temperature for 12-24 hours in a sealed container to prevent solvent evaporation.[8]

- Alternatively, a microwave-assisted method can be employed by heating the dispersion to a controlled temperature (e.g., 100°C) for a shorter duration, which can accelerate the reaction.[1]

4. Purification:

- After the reaction, centrifuge the suspension to separate the functionalized nanoparticles.

- Wash the nanoparticles repeatedly with the anhydrous solvent used for the reaction to remove any non-covalently bound (physisorbed) benzylphosphonic acid.

- Perform a final wash with ethanol.

5. Drying:

- Dry the purified, functionalized nanoparticles in an oven at 60-80°C overnight or in a vacuum desiccator.[1]

Protocol 2: Surface Functionalization of a Planar Metal Oxide Substrate

This protocol is adapted for flat substrates such as microscope slides or silicon wafers with a metal oxide layer.

1. Substrate Preparation & Cleaning:

- Sequentially sonicate the substrate in acetone and ethanol for 15 minutes each to remove organic residues.[8]

- Rinse the substrate thoroughly with DI water and dry it under a stream of nitrogen.

- To ensure a hydroxylated surface, which is crucial for phosphonic acid binding, a UV/Ozone treatment for 15 minutes can be performed.[8]

2. Functionalization Reaction:

- Immerse the cleaned and dried substrate in a 1-2 mM solution of benzylphosphonic acid in an anhydrous solvent.[8][9]

- The immersion should be carried out in a sealed vessel for 12-24 hours at room temperature.[8]

3. Rinsing and Drying:

- After immersion, remove the substrate from the solution and rinse it thoroughly with the same anhydrous solvent to remove physisorbed molecules.

- Perform a final rinse with ethanol.

- Dry the functionalized substrate under a gentle stream of nitrogen.

Data Presentation

The success of the surface functionalization can be quantified using various characterization techniques. The following table summarizes typical data that can be obtained.

| Characterization Technique | Parameter Measured | Typical Result for Successful Functionalization |

| Contact Angle Goniometry | Water Contact Angle | Increase in hydrophobicity compared to the clean oxide surface. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition and Chemical State | Presence of P 2p and C 1s peaks corresponding to the phosphonate (B1237965) and benzyl groups. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational Modes | Appearance of characteristic peaks for P-O-Metal bonds and aromatic C-H stretching. |

| Thermogravimetric Analysis (TGA) | Mass Loss as a Function of Temperature | A distinct weight loss step corresponding to the decomposition of the organic monolayer, allowing for quantification of grafting density. |

| Zeta Potential | Surface Charge | A shift in the isoelectric point and a change in surface charge in a buffered solution. |

Mandatory Visualization

Caption: Experimental workflow for surface functionalization with benzylphosphonic acid.

Caption: Potential binding modes of benzylphosphonic acid to a metal oxide surface.

References

- 1. benchchem.com [benchchem.com]

- 2. Bio-functionalization of magnetite nanoparticles using an aminophosphonic acid coupling agent: new, ultradispersed, iron-oxide folate nanoconjugates for cancer-specific targeting [inis.iaea.org]

- 3. biomedres.us [biomedres.us]

- 4. researchgate.net [researchgate.net]

- 5. Surface Modification Techniques for Zirconia-Based Bioceramics: A Review | Semantic Scholar [semanticscholar.org]

- 6. Benzylphosphonic Acid‐Engineered Compact Self‐Assembled Monolayers for Bifacial Buried Interface Passivation in High‐Performance Inverted Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. fkf.mpg.de [fkf.mpg.de]

Application Notes and Protocols: Benzylphosphonic Acid as a Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzylphosphonic acid and its derivatives as ligands in various catalytic reactions. The information compiled from recent studies is intended to offer researchers and professionals in drug development and chemical synthesis a practical guide to employing these versatile ligands. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to facilitate the adoption and adaptation of these methods in the laboratory.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Benzylphosphonic acid derivatives, particularly when used as precursors to phosphine (B1218219) ligands or in conjunction with palladium catalysts, have shown significant utility in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds, a critical step in the synthesis of many pharmaceutical compounds and complex organic molecules.

Suzuki-Miyaura Cross-Coupling

In the Suzuki-Miyaura reaction, phosphine ligands are crucial for the efficiency of the palladium catalyst. While benzylphosphonic acid itself is not a direct ligand for the palladium in the catalytic cycle, its derivatives, especially phosphines derived from it, or its use in catalyst systems, play a role in facilitating the reaction. The phosphine ligand influences the oxidative addition and reductive elimination steps of the catalytic cycle.

Quantitative Data Summary: Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |